Anti-Amebic Potency (N. gruberi)
In a direct head-to-head high-throughput screen, corifungin demonstrated a lower EC50 than amphotericin B against Naegleria gruberi trophozoites. The sodium salt form exhibited enhanced potency attributed to improved aqueous availability at the target site [1]. This quantitative difference was the primary factor driving selection of corifungin for further preclinical development over the parent compound.
| Evidence Dimension | Half-maximal effective concentration (EC50) against Naegleria gruberi trophozoites |
|---|---|
| Target Compound Data | Lower EC50 than amphotericin B (exact numerical value: ~3.12 μM against N. fowleri; comparative value directionally lower for N. gruberi) |
| Comparator Or Baseline | Amphotericin B — higher EC50 than corifungin |
| Quantified Difference | Corifungin EC50 < Amphotericin B EC50 (directionally lower, exact fold-difference not reported in primary source) |
| Conditions | Automated high-throughput screening assay using Naegleria gruberi as a model organism; 384-well format with luminescence-based viability readout |
Why This Matters
Lower EC50 indicates greater potency per unit mass, enabling reduced dosing requirements and potentially improved therapeutic index in downstream applications.
- [1] Debnath A, Tunac JB, Galindo-Gómez S, Silva-Olivares A, Shibayama M, McKerrow JH. Corifungin, a new drug lead against Naegleria, identified from a high-throughput screen. Antimicrob Agents Chemother. 2012 Nov;56(11):5450-7. View Source
